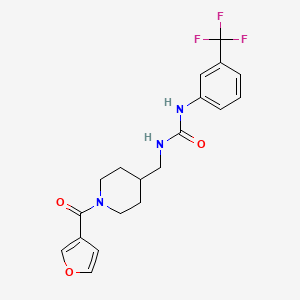
1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C19H20F3N3O3 and its molecular weight is 395.382. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a complex organic compound with potential therapeutic applications. Its unique structural features, including a piperidine ring, furan moiety, and trifluoromethyl substituent, suggest significant biological activity. This article provides an overview of its biological properties, synthesis methods, and relevant research findings.
Structural Characteristics
The compound can be characterized by its molecular formula C16H18F3N3O2 and a molecular weight of approximately 357.33 g/mol. The presence of the furan-3-carbonyl group allows for various chemical interactions, which may contribute to its biological efficacy.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit broad-spectrum antimicrobial activity. For instance, derivatives with trifluoromethyl groups have shown enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria. In a study focusing on structurally related compounds, the most favorable substituents were found to significantly increase antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa .
Anticancer Activity
Preliminary studies have suggested that this compound may inhibit tumor cell proliferation. Similar compounds have demonstrated efficacy in reducing tumor growth in xenograft models. For example, certain derivatives have been shown to inhibit the proliferation of various cancer cell lines in vitro, indicating potential as anticancer agents .
Synthesis Methods
The synthesis of this compound involves several key steps:
- Formation of Furan-3-carbonyl Chloride : This can be achieved through the reaction of furan-3-carboxylic acid with thionyl chloride.
- Preparation of Piperidin-4-ylmethylamine : This is typically done via reductive amination using piperidin-4-one.
- Coupling Reaction : The furan-3-carbonyl chloride reacts with piperidin-4-ylmethylamine to form the intermediate.
- Final Coupling : The intermediate is then reacted with 2-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine to yield the final product .
Case Studies and Research Findings
Propriétés
IUPAC Name |
1-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O3/c20-19(21,22)15-2-1-3-16(10-15)24-18(27)23-11-13-4-7-25(8-5-13)17(26)14-6-9-28-12-14/h1-3,6,9-10,12-13H,4-5,7-8,11H2,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCWGMKEJXDPEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














